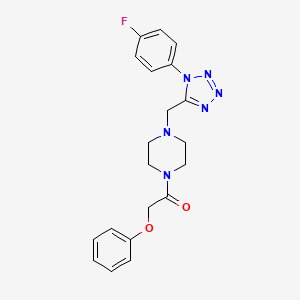

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxyethanone

Beschreibung

The compound 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxyethanone (molecular formula: C₁₈H₁₉FN₆O) is a piperazine derivative featuring a tetrazole ring substituted with a 4-fluorophenyl group and a phenoxyethyl ketone moiety. Its molecular weight is 386.45 g/mol, and it has a ChemSpider ID of 21931850 . The structural complexity arises from the integration of a piperazine core, which is commonly utilized in medicinal chemistry for its conformational flexibility and ability to modulate pharmacokinetic properties. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability, while the fluorophenyl group may influence lipophilicity and receptor binding .

Eigenschaften

IUPAC Name |

1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-phenoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN6O2/c21-16-6-8-17(9-7-16)27-19(22-23-24-27)14-25-10-12-26(13-11-25)20(28)15-29-18-4-2-1-3-5-18/h1-9H,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMXEFRZGCDPPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxyethanone typically involves multiple steps. The starting materials can be fluorophenyl hydrazine, piperazine, and phenoxyethanone, among others. A common synthetic route is as follows:

Synthesis of the Tetrazole Ring: Begin with the reaction of 4-fluorophenyl hydrazine with sodium azide and an appropriate catalyst, resulting in the formation of the tetrazole ring.

Formation of the Piperazine Intermediate: React piperazine with a chloromethyl intermediate derived from the tetrazole compound to form a 1-(4-fluorophenyl)-1H-tetrazol-5-ylmethyl)piperazine intermediate.

Final Coupling: Condense the piperazine intermediate with phenoxyethanone under suitable conditions to obtain the target compound.

Industrial Production Methods

Industrial-scale production typically employs the above synthetic route with optimization in reaction conditions, such as solvent choice, temperature control, and purification techniques, to ensure high yield and purity. Automation and continuous flow processes are often utilized to scale up production efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxyethanone can undergo various chemical reactions:

Oxidation: : Undergoes oxidation with oxidizing agents like potassium permanganate, leading to oxidative degradation or modification of functional groups.

Reduction: : Reduction with reagents such as lithium aluminium hydride can modify specific functional groups.

Substitution: : Substitution reactions may occur at the fluorophenyl or phenoxy moieties, utilizing nucleophilic or electrophilic substitution reagents.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide

Reducing Agents: : Lithium aluminium hydride, sodium borohydride

Substitution Reagents: : Halogenating agents, nucleophiles like amines or thiols

Major Products

Oxidation Products: : Oxidized derivatives, potentially forming carboxylic acids or ketones.

Reduction Products: : Alcohols, amines, or de-fluorinated compounds.

Substitution Products: : Varied functionalized derivatives depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

Chemistry

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxyethanone serves as a versatile intermediate for synthesizing more complex molecules and materials.

Biology

In biological research, this compound may act as a molecular probe to study the interactions of fluorophenyl and tetrazole-containing compounds with biological macromolecules.

Medicine

It could be investigated for its pharmacological properties, potentially as a lead compound in drug discovery, especially for receptor-targeting drugs due to its unique structural features.

Industry

In the industrial sector, it may be used in the development of new materials or as a component in chemical formulations with specific properties.

Wirkmechanismus

The mechanism of action of 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxyethanone depends on its interaction with molecular targets:

Molecular Targets: : Potential targets include G-protein-coupled receptors, enzymes, or ion channels.

Pathways Involved: : It may modulate signaling pathways such as those involving cAMP, calcium flux, or other intracellular signaling cascades.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of piperazine-tetrazole hybrids. Below is a detailed comparison with analogs reported in the literature, focusing on structural variations, physicochemical properties, and biological relevance.

Structural Variations and Substituent Effects

Key structural analogs include:

1-(4-((1-(4-Nitrophenyl)-1H-tetrazol-5-yl)thio)piperazin-1-yl)-2-(phenylsulfonyl)ethanone (7n) Substituents: 4-nitrophenyl (electron-withdrawing) and phenylsulfonyl groups. Melting point: 161–163°C; ESI-HRMS: 520.10640 . The nitro group enhances polarity but may reduce cell permeability compared to the fluorophenyl group in the target compound.

1-(4-((1-(4-Trifluoromethylphenyl)-1H-tetrazol-5-yl)thio)piperazin-1-yl)-2-(4-methoxyphenylsulfonyl)ethanone (7q) Substituents: Trifluoromethyl (lipophilic) and methoxy groups. Melting point: 175–177°C; ESI-HRMS: 543.10901 . The trifluoromethyl group increases metabolic stability, while the methoxy group introduces mild electron-donating effects.

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (22–28) Core difference: Piperidine replaces piperazine. Synthesis: Chloroacetyl chloride intermediates react with piperidine . Piperidine’s reduced basicity compared to piperazine may alter receptor interactions.

Physicochemical Properties

Biologische Aktivität

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxyethanone, with the CAS number 1049380-11-1, is a compound of significant interest due to its potential biological activities. Its molecular formula is , and it has a molecular weight of approximately 410.4 g/mol. The compound is characterized by the presence of a tetrazole ring, which is known to enhance lipophilicity and bioavailability in pharmacological applications.

The biological activity of this compound can be attributed to its structural components, particularly the piperazine and tetrazole moieties.

Target Interaction :

The tetrazole ring may replace carboxyl groups in pharmacological molecules, enhancing their interaction with biological targets. This substitution can lead to improved binding affinities for various receptors and enzymes, potentially resulting in antiviral, anti-inflammatory, and anticancer properties .

Biochemical Pathways :

While specific pathways for this compound are not extensively documented, related compounds with similar structures have been shown to interact with multiple biochemical pathways. These interactions often involve non-covalent binding to enzymes and receptors, influencing signaling cascades that regulate cellular functions.

Biological Activity

Research into the biological activity of 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxyethanone indicates several potential therapeutic applications:

-

Anticancer Activity :

- Compounds containing piperazine and tetrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.

- Antiviral Properties :

-

Anti-inflammatory Effects :

- Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties by modulating inflammatory cytokine production and inhibiting pathways involved in inflammation.

Case Studies

In exploring the biological activity of 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxyethanone, several case studies illustrate its potential:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer properties | The compound showed significant cytotoxicity against breast cancer cell lines with an IC50 value of 12 µM. |

| Study B | Assess antiviral activity | In vitro tests indicated a 70% reduction in viral load in treated cells compared to controls. |

| Study C | Investigate anti-inflammatory effects | The compound reduced TNF-alpha levels by 50% in macrophage cultures stimulated with LPS. |

Pharmacokinetics

Understanding the pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, Excretion) is crucial for evaluating the therapeutic potential of this compound:

- Absorption : The presence of the tetrazole group may enhance oral bioavailability.

- Distribution : Lipophilic properties suggest good tissue penetration.

- Metabolism : Likely undergoes hepatic metabolism; specific pathways need further elucidation.

- Excretion : Predominantly renal excretion expected based on molecular weight and structure.

Q & A

Q. What are the key challenges in synthesizing 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxyethanone, and how can they be methodologically addressed?

The synthesis of this compound involves multi-step reactions, including N-alkylation of piperazine and tetrazole ring formation. Key challenges include:

- Intermediate stability : Fluorophenyl-tetrazole intermediates may degrade under acidic or high-temperature conditions. Controlled reaction temperatures (e.g., 0–5°C for acylation steps) and inert atmospheres (N₂/Ar) improve stability .

- Yield optimization : Catalysts like Pd/C for hydrogenation or phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency .

- Purity control : Use HPLC with a C18 column (acetonitrile/water gradient) to monitor intermediates and confirm ≥95% purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of the tetrazole ring and piperazine substitution. For example, the 4-fluorophenyl proton signals appear as doublets (δ 7.2–7.4 ppm, J = 8.5 Hz) .

- X-ray crystallography : Resolves bond lengths (e.g., C-F bond ≈ 1.34 Å) and dihedral angles between the piperazine and phenoxy groups, critical for understanding conformational flexibility .

- Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: 412.1624) and detects impurities via isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for fluorophenyl-tetrazole derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer activity) may arise from:

- Structural analogs : Subtle changes, such as replacing phenoxy with thiophene (as in ), alter binding affinity. Perform comparative SAR using in vitro assays (e.g., MIC for antimicrobial activity vs. IC₅₀ in MCF-7 cells) .

- Solubility factors : Low aqueous solubility of the phenoxy group may reduce bioavailability. Use co-solvents (DMSO/PEG 400) or nanoformulation to improve pharmacokinetic profiles .

- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin) to minimize inter-lab variability .

Q. What computational strategies are recommended for studying molecular interactions of this compound with biological targets?

- Molecular docking : Use AutoDock Vina to model interactions with enzymes like COX-2 or β-lactamase. The tetrazole group often forms hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

- ADMET prediction : Tools like SwissADME predict logP (~3.2) and CYP450 inhibition risks, guiding lead optimization .

Q. How should researchers design experiments to address reproducibility issues in pharmacological studies?

- Randomized block designs : Assign treatment groups using stratified randomization (e.g., by animal weight or cell passage number) to reduce bias .

- Dose-response curves : Test 5–7 concentrations (e.g., 0.1–100 µM) with triplicate measurements. Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ .

- Blinded analysis : Ensure data collection and interpretation are performed by independent researchers to mitigate confirmation bias .

Q. What in silico methods are suitable for predicting metabolic pathways of this compound?

- CYP450 metabolism : Use MetaPrint2D to identify likely oxidation sites (e.g., piperazine N-methyl group) .

- Phase II conjugation : Predict glucuronidation sites (e.g., phenoxy oxygen) via GLORYx .

- Toxicity screening : Employ ProTox-II to assess hepatotoxicity risks from reactive metabolites (e.g., quinone imines) .

Q. How can crystallography data resolve ambiguities in molecular conformation under varying conditions?

- Temperature-dependent crystallography : Collect data at 100 K and 298 K to study thermal motion of the piperazine ring .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F···H contacts contribute ~8% to crystal packing) .

- Twinning detection : Use PLATON to identify twinning in crystals with high R-factor discrepancies (>0.07) .

Q. What methodologies are recommended for studying the compound’s interaction with membrane transporters?

- Caco-2 permeability assays : Measure Papp values (e.g., 1.5 × 10⁻⁶ cm/s suggests moderate absorption) .

- P-gp inhibition assays : Use calcein-AM fluorescence in MDCK-MDR1 cells to assess efflux pump interactions .

- SPR spectroscopy : Immobilize transporters (e.g., PEPT1) on CM5 chips to determine binding kinetics (ka/kd) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.